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Introduction

Onc1l12 is a proline-rich antimicrobial peptide (PrAMP) that has demonstrated potent activity,
particularly against Gram-negative bacteria.[1][2] Unlike many other antimicrobial peptides that
act by disrupting the cell membrane, Onc112 translocates into the bacterial cytoplasm and
inhibits protein synthesis by binding to the 70S ribosome.[1][2][3][4] Specifically, it binds within
the ribosomal exit tunnel, extending towards the peptidyl transferase center, thereby blocking
and destabilizing the initiation complex of translation.[1][4] This intracellular mechanism of
action contributes to its low cytotoxicity against mammalian cells.[3] These application notes
provide detailed protocols for the comprehensive antimicrobial susceptibility testing of Onc112
to evaluate its efficacy and guide further research and development.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of
Oncl12
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Bacterial Species Strain MIC (pg/mL) Reference
Escherichia coli BL21(DE3) 8 [5]
Escherichia coli BW25113 8 [6]
Escherichia coli ATCC 25922 8 [6]
Klebsiella

_ ATCC 10031 2 [6]
pneumoniae

Acinetobacter

- ATCC 15308 32 [7]
baumannii
Pseudomonas
) ATCC 27853 64 [7]
aeruginosa
Staphylococcus
DSM 6247 >64 [7]
aureus

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory
Standards Institute (CLSI).

Materials:

Oncl12 peptide

» Cation-adjusted Mueller-Hinton Broth (CAMHB)
» Bacterial strains

o Sterile 96-well microtiter plates

e Spectrophotometer

e Incubator (37°C)
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Procedure:

e Preparation of Onc112 Stock Solution: Prepare a stock solution of Onc112 in sterile water or
a suitable buffer at a concentration of 1 mg/mL.

e Preparation of Bacterial Inoculum:

o From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL
of CAMHB.

o Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase
(equivalent to a 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL).

o Dilute the bacterial suspension in CAMHB to achieve a final concentration of
approximately 5 x 10> CFU/mL in the wells of the microtiter plate.

» Serial Dilution of Onc112:
o Add 100 pL of CAMHB to wells 2-12 of a 96-well plate.
o Add 200 pL of the Onc112 stock solution (at the highest desired concentration) to well 1.

o Perform a two-fold serial dilution by transferring 100 pL from well 1 to well 2, mixing, and
then transferring 100 pL from well 2 to well 3, and so on, until well 10. Discard 100 pL from
well 10.

o Well 11 will serve as the growth control (no Onc112), and well 12 as the sterility control
(no bacteria).

e Inoculation: Add 100 pL of the diluted bacterial inoculum to wells 1-11.
 Incubation: Incubate the plate at 37°C for 18-24 hours.

o Reading the MIC: The MIC is the lowest concentration of Onc112 that completely inhibits
visible growth of the bacteria.

Workflow for MIC Determination
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Preparation Assay Results

Prepare Onc112 Stock | Serial Dilution of Onc112 | Inoculation | Incubation (18-24h, 37°C) P Read MIC

A

Prepare Bacterial Inoculum

Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration
(MBC)

This protocol is performed as a continuation of the MIC assay to determine the concentration of
Onc112 that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

MIC plate from the previous experiment

Tryptic Soy Agar (TSA) plates

Sterile saline or phosphate-buffered saline (PBS)

Incubator (37°C)
Procedure:

e Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and
wells with higher concentrations), take a 10 pL aliquot.

e Plating: Spot-plate the aliquot onto a TSA plate.
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e Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

e Determining MBC: The MBC is the lowest concentration of Onc112 that results in no colony

growth on the agar plate, corresponding to a 299.9% kill of the initial inoculum.

Workflow for MBC Determination

MIC Plate (Post-incubation) | Subculture from clear wells

Plate on TSA

Incubate (18-24h, 37°C) P Read MBC

Click to download full resolution via product page

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time-Kill Kinetics Assay

This assay evaluates the rate at which Onc112 kills a bacterial population over time.

Materials:

e Oncli2

o Bacterial strain in logarithmic growth phase

« CAMHB

 Sterile tubes or flasks

e Shaking incubator (37°C)

o TSA plates

 Sterile saline or PBS for serial dilutions

Procedure:

o Preparation: Prepare tubes with CAMHB containing Onc112 at various concentrations (e.g.,

0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without Onc112.
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 Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of
approximately 5 x 10> CFU/mL.

 Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points
(e.g., 0,1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

» Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and
plate onto TSA plates.

 Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number
of colonies (CFU/mL).

o Data Analysis: Plot the logio CFU/mL versus time for each Onc112 concentration. A >3-log1o
reduction in CFU/mL is considered bactericidal.

Workflow for Time-Kill Kinetics Assay

Experiment Analysis

Incubate and sample at time points }—b{ Serial dilute and plate }—» Incubate plates (18-24h, 37°C) }—» Count colonies (CFU/mL) }—»’ Plot log10 CFU/mL vs. Time

Click to download full resolution via product page

Caption: Workflow for Time-Kill Kinetics Assay.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol determines the ability of Onc112 to inhibit biofilm formation.

Materials:
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e Oncll2

» Bacterial strain

o Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
o Sterile 96-well flat-bottom microtiter plates

e Crystal Violet solution (0.1% wi/v)

o Ethanol (95%) or Glacial Acetic Acid (30%)

e Microplate reader

Procedure:

e Preparation of Onc112 Dilutions: Prepare two-fold serial dilutions of Onc112 in TSB in a 96-
well plate as described in the MIC protocol.

« Inoculation: Add the bacterial inoculum (adjusted to approximately 1 x 10® CFU/mL) to each
well. Include growth and sterility controls.

 Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm
formation.

e Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to
remove non-adherent cells.

e Staining: Add 125 pL of 0.1% crystal violet solution to each well and incubate at room
temperature for 15 minutes.

» Washing: Remove the crystal violet solution and wash the wells three times with sterile
water.

e Solubilization: Add 200 pL of 95% ethanol or 30% acetic acid to each well to solubilize the
bound crystal violet.
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» Quantification: Measure the absorbance at 570 nm using a microplate reader. The Minimum
Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of Onc112 that shows a
significant reduction in biofilm formation compared to the growth control.

Workflow for Anti-Biofilm Assay

Biofilm Formation Staining Quantification

Prepare Onc112 dilutions in plate }—» Inoculate with bacteria }—» Incubate (24-48h, 37°C) }—» Wash planktonic cel Ils }—» tain with Crystal Violet Solubilize bound stain }—»

Read absorbance (570 nm)

Click to download full resolution via product page

Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of Onc112 to mammalian cells.
Materials:

e Oncll2

o Mammalian cell line (e.g., HEK293, HelLa)

e Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
o Sterile 96-well flat-bottom cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)
e Microplate reader

Procedure:
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e Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 104 cells/well and
incubate for 24 hours to allow for cell attachment.

e Treatment: Remove the medium and add fresh medium containing two-fold serial dilutions of
Onc1l12. Include a vehicle control (medium only) and a positive control for cell death (e.g.,
Triton X-100).

 Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% COz2 incubator.
e MTT Addition: Add 20 pL of MTT solution to each well and incubate for 4 hours.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
ICso0 (half-maximal inhibitory concentration) is the concentration of Onc112 that causes a
50% reduction in cell viability.

Workflow for Cytotoxicity (MTT) Assay

Cell Culture Treatment Assay and Readout

Seed mammalian cells in 96-well plate }—D{ Incubate (24h) for attachment }—» Add Onc112 dilutions }—» Incubate (24-48h) }—» Add MTT solution }—D{ Incubate (4h) }—» Solubilize formazan with DMSO }—»

Read absorbance (570 nm)

Click to download full resolution via product page

Caption: Workflow for Cytotoxicity MTT Assay.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the antimicrobial
properties of Onc112. Adherence to standardized methodologies is crucial for generating
reproducible and comparable data. The unique intracellular target of Onc112 makes it a
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promising candidate for further development as a novel antimicrobial agent, and thorough
characterization of its activity is a critical step in this process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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